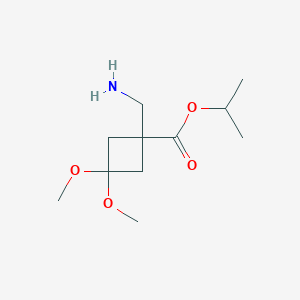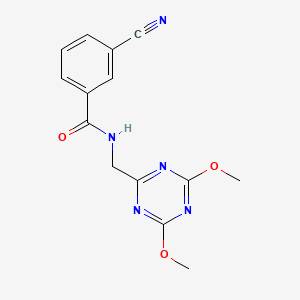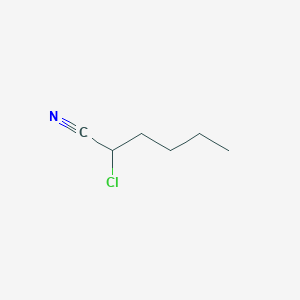
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide, also known as CTZ, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The exact mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is not fully understood. However, it is believed to act by inhibiting the production of prostaglandins, which are involved in the inflammatory response. It may also act by modulating the activity of ion channels in the brain, which could explain its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects
Studies have shown that N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has anti-inflammatory and analgesic effects in animal models. It has also been shown to have anticonvulsant activity in animal models of epilepsy. Additionally, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been found to have fluorescent properties, which could make it useful in imaging applications.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide in lab experiments is that it is relatively easy to synthesize. It is also stable under a wide range of conditions, which makes it suitable for use in various experiments. However, one limitation of using N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide is that its mechanism of action is not fully understood, which could make it difficult to interpret experimental results.
Orientations Futures
There are several potential future directions for research on N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide. One area of interest is the development of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide-based drugs for the treatment of inflammation, pain, and neurological disorders. Another area of interest is the use of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide in imaging applications, such as in the development of fluorescent probes for biological imaging. Additionally, further studies are needed to fully understand the mechanism of action of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide and its potential applications in various fields.
Méthodes De Synthèse
The synthesis of N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide involves the reaction of 4-chlorobenzyl chloride with sodium azide to form 4-chlorobenzyl azide, which is then reacted with 2-phenoxyacetic acid to produce N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide. The reaction is typically carried out under reflux conditions using a suitable solvent such as dimethylformamide or dimethyl sulfoxide.
Applications De Recherche Scientifique
N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been studied extensively for its potential applications in various fields. In the field of medicine, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been investigated for its anti-inflammatory and analgesic properties. It has also been studied for its potential use as a treatment for epilepsy and other neurological disorders.
In the field of chemistry, N-((1-(4-chlorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxyacetamide has been used as a reagent for the synthesis of other compounds. It has also been studied for its potential use in organic light-emitting diodes (OLEDs) due to its fluorescent properties.
Propriétés
IUPAC Name |
N-[[1-(4-chlorophenyl)tetrazol-5-yl]methyl]-2-phenoxyacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN5O2/c17-12-6-8-13(9-7-12)22-15(19-20-21-22)10-18-16(23)11-24-14-4-2-1-3-5-14/h1-9H,10-11H2,(H,18,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCUEDGUYFJVIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCC2=NN=NN2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(4-Methylpiperazinyl)-1-phenylethyl]methylamine](/img/structure/B2606548.png)

![7-hydroxy-N-(3-isopropylphenyl)-4-methyl-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2606550.png)
![N-Methyl-N-[(1-phenylpyrazol-3-yl)methyl]prop-2-ynamide](/img/structure/B2606553.png)
![Benzenamine, 3-[4-[[1-[(4-fluorophenyl)sulfonyl]-4-piperidinyl]methyl]-1-piperazinyl]-](/img/structure/B2606554.png)

![2-(4-methylbenzyl)-4-(thiophen-2-ylmethyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine-1,5(2H,4H)-dione](/img/structure/B2606556.png)
![4-Chloro-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2606558.png)

![ethyl 4-(3-chlorophenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B2606564.png)

